Conformational Flexibility: Indoline vs. Indole Core
The critical structural distinction of 2-(Indolin-1-yl)acetic acid is the saturation of the 2,3-bond in its pyrrole ring, rendering it an indoline rather than an indole [1]. This is not merely a nominal difference; it translates to a measurable change in molecular flexibility and geometry. Computed properties for the methyl ester derivative (as a surrogate for the free acid's core scaffold) reveal 3 rotatable bonds and a hydrogen bond donor count of 0, which are baseline parameters influencing target binding conformations [2]. In contrast, the commercially available aromatic analog (3-formyl-1H-indol-1-yl)acetic acid exhibits the same number of rotatable bonds (3) but has a significantly higher topological Polar Surface Area (tPSA) of 59.3 Ų compared to the estimated 29.5 Ų for the indoline methyl ester core, indicating a substantial difference in potential for polar interactions and membrane permeability .
| Evidence Dimension | Topological Polar Surface Area (tPSA, a surrogate for membrane permeability and oral bioavailability) |
|---|---|
| Target Compound Data | tPSA for core scaffold methyl ester: 29.5 Ų [2] |
| Comparator Or Baseline | tPSA for (3-formyl-1H-indol-1-yl)acetic acid: 59.3 Ų |
| Quantified Difference | Difference of 29.8 Ų (Approximately 2-fold lower for the indoline core) |
| Conditions | Computed by Cactvs 3.4.8.18 (PubChem release 2021.05.07) for methyl 2-(indolin-1-yl)acetate; Computed for (3-formyl-1H-indol-1-yl)acetic acid by Hit2Lead. |
Why This Matters
A lower tPSA generally correlates with improved passive membrane permeability, making 2-(Indolin-1-yl)acetic acid a superior starting point for designing central nervous system (CNS) penetrant or orally bioavailable drug candidates compared to more polar indole-1-acetic acid derivatives.
- [1] ChemSpider. 2-(Indolin-1-yl)acetic acid. CSID:20105098. View Source
- [2] PubChem. Methyl 2-(indolin-1-yl)acetate (CID 22199910). View Source
